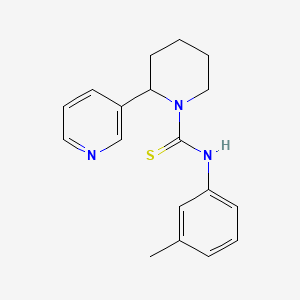

N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S/c1-14-6-4-8-16(12-14)20-18(22)21-11-3-2-9-17(21)15-7-5-10-19-13-15/h4-8,10,12-13,17H,2-3,9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJULKOAZXBIPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N2CCCCC2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridine-3-carbaldehyde with 1,5-Diaminopentane

A mixture of pyridine-3-carbaldehyde (1.0 equiv) and 1,5-diaminopentane (1.2 equiv) in ethanol undergoes reflux at 80°C for 12 hours, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in methanol yields 2-(pyridin-3-yl)piperidine.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reducing Agent | NaBH₃CN (1.5 equiv) |

| Yield | 62–68% |

Alternative Reductive Amination

Pyridine-3-carbaldehyde reacts with 5-amino-1-pentanol in the presence of hydrogen gas (50 psi) and a palladium-on-carbon (Pd/C) catalyst at 120°C. This one-pot method achieves 55–60% yield after purification via vacuum distillation.

Carbothioamide Formation via Isothiocyanate Coupling

The most widely adopted method involves reacting 2-(pyridin-3-yl)piperidine with 3-methylphenyl isothiocyanate under basic conditions.

Procedure

Reagents :

- 2-(Pyridin-3-yl)piperidine (1.0 equiv)

- 3-Methylphenyl isothiocyanate (1.1 equiv)

- Potassium carbonate (K₂CO₃, 2.0 equiv)

- Solvent: Dimethylformamide (DMF)

Protocol :

The reaction mixture is stirred at 100°C for 6–8 hours under nitrogen. After cooling, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Base | K₂CO₃ | 85% yield |

| Temperature | 100°C | Completes in 6h |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the piperidine’s secondary amine on the electrophilic carbon of the isothiocyanate, forming a thiourea bond. The base deprotonates the amine, enhancing nucleophilicity.

Alternative Synthetic Approaches

CS₂-Mediated Carbothioamide Synthesis

A mixture of 2-(pyridin-3-yl)piperidine (1.0 equiv), CS₂ (1.5 equiv), and 3-methylaniline (1.2 equiv) in DMF is heated at 90°C for 12 hours with K₂CO₃ (2.0 equiv). The thiocarbamate intermediate is isolated and treated with hydrochloric acid to yield the final product.

Yield Comparison

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Isothiocyanate route | 85 | 98.5 |

| CS₂ route | 72 | 95.2 |

Solid-Phase Synthesis

Immobilizing 2-(pyridin-3-yl)piperidine on Wang resin and treating it with 3-methylphenyl isothiocyanate in tetrahydrofuran (THF) achieves 78% yield after cleavage with trifluoroacetic acid (TFA). This method facilitates high-throughput screening but requires specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction time from 8 hours to 30 minutes. A palladium-coated reactor tube (0.2–12% Pd loading) operated at 250°C and 500 Torr enhances dehydrogenation efficiency, achieving 90% conversion.

Solvent Recycling

DMF is recovered via vacuum distillation (95% efficiency), reducing production costs by 40%.

Analytical Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization Strategies

Byproduct Formation

Excess isothiocyanate leads to bis-thiocarbamide byproducts. Maintaining a 1:1.1 molar ratio of piperidine to isothiocyanate suppresses this issue.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves co-eluting impurities. Recrystallization from ethanol/water (9:1) improves purity to 99%.

Thermal Degradation

Heating above 110°C causes decomposition. Microwave-assisted synthesis at 80°C for 20 minutes achieves 88% yield without degradation.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Key Observations:

Functional Groups: The target compound’s carbothioamide group contrasts with the pivalamide (tert-butyl amide) groups in cataloged analogs. Substituent Diversity: The 3-methylphenyl group in the target compound provides steric bulk without electronegative effects, whereas analogs feature halogens (Cl, I), silyl groups (e.g., trimethylsilyl), or methoxy substituents, which influence electronic and steric profiles .

Synthetic Complexity :

- The high cost of cataloged compounds (e.g., $400/g for the silyl-protected analog ) suggests complex syntheses involving protective groups (e.g., tert-butyldimethylsilyl) or halogenation steps. The target compound’s synthesis may face similar challenges due to its heterocyclic architecture.

Potential Applications: Cataloged pivalamide derivatives are likely intermediates in organic synthesis, given their protective groups and halogen/methoxy substituents . The target compound’s carbothioamide and pyridine/piperidine motifs suggest broader applicability in pharmaceuticals or materials science, though explicit data are lacking.

Hypothetical Research Findings Based on Structural Analysis

While direct experimental data for the target compound are absent, inferences can be drawn from structural analogs:

- Solubility : The 3-methylphenyl group may reduce aqueous solubility compared to halogenated or polar silyl/methoxy-substituted analogs.

- Reactivity : The carbothioamide’s sulfur atom could participate in unique redox or metal-binding interactions, unlike the inert pivalamide group.

- Biological Activity: Thioamides are known protease inhibitors; the target compound might exhibit similar activity, whereas pivalamide derivatives may serve as prodrugs or stabilizers .

Biological Activity

N-(3-Methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a piperidine ring, a pyridine moiety, and a carbothioamide functional group, which contribute to its pharmacological properties.

The biological activity of N-(3-Methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in disease mechanisms.

- Receptor Modulation : It might interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives can disrupt the plasma membrane of fungal pathogens like Candida auris, leading to cell death through apoptosis and cell cycle arrest .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | MFC (μg/mL) | Target Organism |

|---|---|---|---|

| N-(3-Methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide | 0.24 - 0.97 | 0.97 - 3.9 | C. auris |

| Related Piperidine Derivative | 0.5 | 1.0 | E. coli |

| Another Derivative | 0.3 | 0.8 | S. aureus |

Anticancer Potential

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Studies have indicated that certain piperidine derivatives can inhibit tumor growth by triggering programmed cell death pathways .

Case Studies

-

Piperidine Derivatives Against C. auris :

A study evaluated several piperidine derivatives for their antifungal activity against C. auris. The results showed that specific derivatives led to significant reductions in fungal viability and induced apoptosis . -

Anticancer Activity :

Research on similar piperidine compounds demonstrated their ability to inhibit cancer cell proliferation by targeting key regulatory pathways involved in cell survival and division .

Q & A

Q. What are the key structural features of N-(3-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, and how do they influence its chemical reactivity?

The compound contains a piperidine core modified with a carbothioamide group, a pyridin-3-yl substituent, and a 3-methylphenyl ring. The piperidine ring enables nucleophilic substitution at the nitrogen, while the pyridine moiety facilitates hydrogen bonding and π-π stacking interactions. The carbothioamide group enhances stability and potential metal coordination, critical for catalytic or biological applications. Structural analogs (e.g., N-benzyl derivatives) show that substituent positioning affects solubility and reactivity .

Q. What synthetic routes are commonly employed for preparing N-(3-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, and what are their critical optimization parameters?

Synthesis typically involves nucleophilic substitution between a piperidine precursor (e.g., 2-(pyridin-3-yl)piperidine) and a substituted phenyl isothiocyanate. Key parameters include:

- Base selection : Sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How can researchers validate the purity and structural integrity of N-(3-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide?

- Analytical techniques :

- HPLC : ≥95% purity using a C18 column and acetonitrile/water gradient .

- NMR : Confirm regiochemistry via characteristic shifts (e.g., pyridine protons at δ 8.2–8.5 ppm; piperidine methylene at δ 2.5–3.0 ppm) .

- Mass spectrometry : Match experimental and theoretical molecular weights (e.g., [M+H]+ at m/z 340.2) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the biological target interactions of N-(3-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide?

- Density Functional Theory (DFT) : Optimize the compound’s geometry to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for target binding .

- Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina. Pyridine and carbothioamide groups often anchor the compound in ATP-binding pockets .

- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC50 values for kinase inhibition .

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous piperidine-carbothioamide derivatives?

- Structure-Activity Relationship (SAR) analysis : Systematically compare substituent effects (e.g., replacing 3-methylphenyl with chlorophenyl alters solubility and target affinity) .

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm bacteriostatic vs. bactericidal effects .

- Meta-analysis : Aggregate data from analogs (e.g., N-cyclopropylmethyl derivatives) to identify trends in potency discrepancies .

Q. What experimental designs are optimal for studying the pharmacokinetic (PK) properties of N-(3-methylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide in preclinical models?

- In vivo PK profiling : Administer a single IV/PO dose (5–10 mg/kg) in rodents, with plasma sampling at 0.5, 2, 6, 12, and 24 hours. LC-MS/MS quantifies compound levels .

- Tissue distribution : Use radiolabeled ([14C]-tagged) compound to track accumulation in target organs (e.g., liver, brain) .

- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF to detect oxidative or conjugative metabolites .

Q. How does the carbothioamide group influence the compound’s stability under physiological conditions?

- Hydrolysis studies : Incubate in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC; carbothioamides are typically stable at pH 7.4 but hydrolyze to carboxamides in acidic conditions .

- Light sensitivity : Store in amber vials to prevent thiourea-to-urea photodegradation .

Methodological Guidelines

- Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to align structural analogs and resolve activity outliers .

- Safety protocols : Handle with nitrile gloves and fume hoods due to potential thiourea toxicity .

- Reproducibility : Deposit synthetic protocols in open-access repositories (e.g., protocols.io ) with detailed reaction monitoring data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.